- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides, 1966, , ,

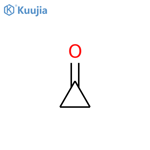

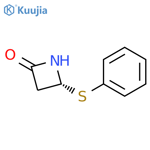

Cas no 930-21-2 (azetidin-2-one)

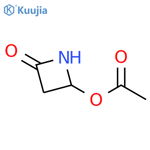

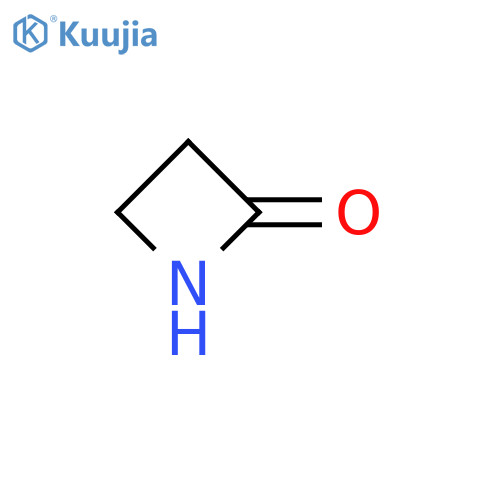

azetidin-2-one structure

商品名:azetidin-2-one

azetidin-2-one 化学的及び物理的性質

名前と識別子

-

- Azetidin-2-one

- 2-Azacyclobutanone

- 2-Azetidinone

- Azetan-2-one

- 2-oxoazetidine

- 4-oxo-azetidine

- PROPIOLACTAM

- Azetidinone

- beta-Propiolactam

- beta-Lactam

- azetidine-2-one

- 2-Azetdinone

- Epitope ID:141488

- KSC257I5N

- MNFORVFSTILPAW-UHFFFAOYSA-N

- BCP28406

- STR01840

- SBB056216

- BBL100059

- STL511031

- TRA0015141

- ST2406634

- AB0027715

- W9581

- 67944-EP2

- 2-Azetidone

- 3-Aminopropanoic acid lactam

- 3-Aminopropionic acid lactam

- β-Alanine, lactam

- β-Propiolactam

- 930-21-2

- PS-9375

- MFCD00013328

- J-519610

- EN300-70816

- betaPropiolactam

- 2-azetidinone; 2-azacyclobutanone

- CHEBI:35627

- beta-Lactams

- CHEBI:327119

- DTXSID30239225

- LCZC2198

- AKOS005255094

- 2Azacyclobutanone

- CS-W011364

- Q21099588

- DTXCID50161716

- SB50691

- 2-Azetidinone, 98%

- CHEMBL344042

- azetidin-2-one

-

- MDL: MFCD00013328

- インチ: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)

- InChIKey: MNFORVFSTILPAW-UHFFFAOYSA-N

- ほほえんだ: O=C1CCN1

計算された属性

- せいみつぶんしりょう: 71.03710

- どういたいしつりょう: 71.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 59.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 29.1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0347 (rough estimate)

- ゆうかいてん: 74-76 °C (lit.)

- ふってん: 106 °C/15 mmHg(lit.)

- 屈折率: 1.4035 (estimate)

- ようかいど: chloroform: very soluble(lit.)

- PSA: 29.10000

- LogP: -0.16490

- ようかいせい: 未確定

azetidin-2-one セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3263 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:2-8°C

- 包装等級:III

- 包装グループ:Ⅱ

- セキュリティ用語:8

- リスク用語:R34

azetidin-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

azetidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W011364-100mg |

Azetidin-2-one |

930-21-2 | ≥99.0% | 100mg |

$67.0 | 2022-04-26 | |

| abcr | AB240775-10 g |

Azetidin-2-one, 97%; . |

930-21-2 | 97% | 10 g |

€326.90 | 2023-07-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

¥29.0 | 2024-04-17 | |

| Enamine | EN300-70816-0.05g |

azetidin-2-one |

930-21-2 | 94% | 0.05g |

$19.0 | 2023-02-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |

azetidin-2-one |

930-21-2 | ≥97% | 100mg |

¥29.90 | 2023-09-04 | |

| Ambeed | A250783-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

$6.0 | 2025-02-24 | |

| Ambeed | A250783-5g |

Azetidin-2-one |

930-21-2 | 97% | 5g |

$48.0 | 2025-02-24 | |

| Chemenu | CM200383-25g |

Azetidin-2-one |

930-21-2 | 95%+ | 25g |

$342 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |

Azetidin-2-one |

930-21-2 | 97% | 1g |

¥86.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D641496-1g |

2-Azetidinone |

930-21-2 | 95% | 1g |

$300 | 2024-06-05 |

azetidin-2-one 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

リファレンス

- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acids, Bulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752

合成方法 3

はんのうじょうけん

1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide

リファレンス

- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,

合成方法 4

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C

リファレンス

- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide

リファレンス

- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactams, Journal of the Chemical Society, 1992, (15), 2001-4

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium azide Solvents: Acetone

リファレンス

- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols, Journal of the American Chemical Society, 1969, 91(9), 2375-6

合成方法 12

はんのうじょうけん

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C

リファレンス

- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of Antiaromaticity, Organic Letters, 2009, 11(24), 5722-5725

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol

1.2 Reagents: Amberlite

1.2 Reagents: Amberlite

リファレンス

- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactams, Canadian Journal of Chemistry, 1988, 66(2), 304-9

合成方法 14

はんのうじょうけん

リファレンス

- Synthesis, characterization and anti-microbial evaluation of azetidinone, World Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465

合成方法 15

はんのうじょうけん

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acids, Journal of Chemical Research, 2005, (11), 705-707

合成方法 16

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

リファレンス

- Method for preparation of 2-azetidinone, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water

リファレンス

- Ruthenium tetroxide oxidation of N-alkyllactams, Chemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63

合成方法 18

はんのうじょうけん

リファレンス

- Product class 2: cycloalkanols, Science of Synthesis, 2008, 36, 459-530

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium borohydride Solvents: Water

リファレンス

- A novel preparation of 4-unsubstituted β-lactams, Heterocycles, 1985, 23(2), 265-72

azetidin-2-one Raw materials

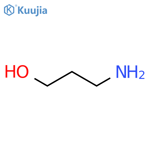

- 3-aminopropan-1-ol

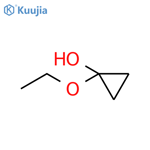

- 1-Ethoxycyclopropanol

- 4-oxoazetidin-2-yl acetate

- Cyclopropanone

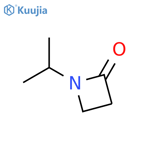

- 2-Azetidinone, 1-(1-methylethyl)-

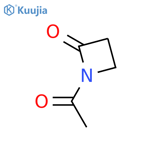

- 1-(4-methylphenyl)sulfonylazetidin-2-one

- 2-Azetidinone, 4-(phenylthio)-, (R)-

- β-Alanine

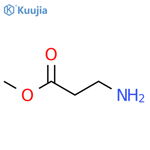

- Methyl 3-aminopropanoate

- Chlorosulfonyl isocyanate

- Ethyl 3-aminopropanoate

azetidin-2-one Preparation Products

azetidin-2-one 関連文献

-

1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756

-

Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843

-

Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581

-

4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663

-

Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251

930-21-2 (azetidin-2-one) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 4964-69-6(5-Chloroquinaldine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:930-21-2)azetidin-2-one

清らかである:99%

はかる:25g

価格 ($):213.0